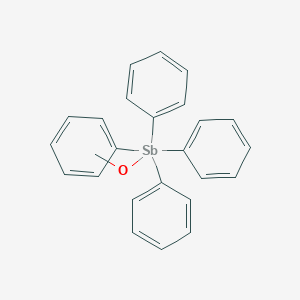
Tetraphenylantimony(V) methoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylantimony(V) methoxide is an organometallic compound that features antimony in its +5 oxidation state. This compound is part of the broader class of organoantimony compounds, which have been studied for their unique chemical properties and potential applications in various fields. The molecular formula of this compound is C25H23OSb, and it is known for its distinctive structure where the antimony atom is bonded to four phenyl groups and one methoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylantimony(V) methoxide can be synthesized through the reaction of tetraphenylantimony bromide with sodium methoxide. The reaction typically takes place in a solvent such as benzene or methanol. The general reaction is as follows:
Ph4SbBr+NaOCH3→Ph4SbOCH3+NaBr
After the reaction, the solvent is removed, and the solid residue is recrystallized from a mixture of benzene and petroleum ether to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with appropriate scaling and optimization for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylantimony(V) methoxide undergoes various chemical reactions, including substitution and coordination reactions. It can react with different nucleophiles and electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with halides, pseudohalides, and carboxylates to form corresponding derivatives.
Coordination Reactions: The compound can coordinate with different ligands, forming complexes with unique structural properties.
Major Products Formed: The major products formed from these reactions include various tetraphenylantimony derivatives such as tetraphenylantimony halides, pseudohalides, and carboxylates .
Scientific Research Applications
Tetraphenylantimony(V) methoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to study the properties and reactivity of organoantimony compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of tetraphenylantimony(V) methoxide involves its ability to form coordination complexes with various ligands. The antimony atom in the compound can interact with different nucleophiles and electrophiles, leading to the formation of stable complexes. These interactions are crucial for its reactivity and applications in different fields .
Comparison with Similar Compounds
- Tetraphenylantimony bromide
- Tetraphenylantimony chloride
- Tetraphenylantimony nitrate
Comparison: Tetraphenylantimony(V) methoxide is unique due to the presence of the methoxide group, which imparts distinct reactivity and coordination properties compared to other tetraphenylantimony derivatives. For instance, while tetraphenylantimony bromide and chloride are primarily used for halide substitution reactions, this compound is more versatile in forming various coordination complexes .
Properties
CAS No. |
14090-94-9 |
|---|---|
Molecular Formula |
C25H23OSb |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
methanolate;tetraphenylstibanium |
InChI |
InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1 |
InChI Key |
ITTUBOUUCYWGCV-UHFFFAOYSA-N |
SMILES |
CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
TETRAPHENYLANTIMONY(V) METHOXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















